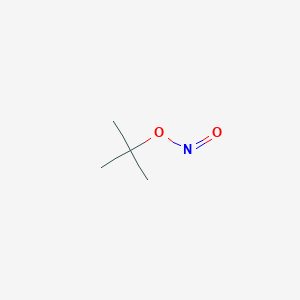

tert-Butyl nitrite

概要

説明

tert-Butyl nitrite is an organic compound with the chemical formula (CH₃)₃CONO. It is a colorless liquid and the tert-butyl ester of nitrous acid. This compound is typically employed as a solution with tert-butyl alcohol and is used as a reagent in organic synthesis .

準備方法

tert-Butyl nitrite can be synthesized by treating tert-butyl alcohol with nitrous acid or other nitrosating agents such as nitrosyl chloride in pyridine and nitrosonium salts (NO⁺BF₄⁻, NO⁺ClO₄⁻) . The reaction conditions are generally mild, and the yields are good to excellent . Industrial production methods often involve similar synthetic routes, ensuring efficient and scalable production .

化学反応の分析

Nitration Reactions

TBN serves as a chemoselective nitrating agent, particularly for phenolic substrates and electron-rich aromatics.

Key Findings:

-

Phenol Nitration :

TBN selectively mononitrates phenolic compounds via O-nitrosyl intermediates, avoiding over-nitration. For example, Boc-Tyr-OH undergoes nitration to Boc-Tyr(3-NO₂)-OH with >95% efficiency under mild conditions (DCM, RT, 3h) .

Mechanism : -

Solid-Phase Peptide Nitration :

TBN nitrates tyrosine residues in solid-supported peptides without damaging the polymer matrix, enabling fluorogenic protease substrate synthesis .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc-Tyr-OH | DCM, RT, 3h | Boc-Tyr(3-NO₂)-OH | >95% | |

| p-Cresol | TBN (3 eq), RT, 12h | 4-Methyl-2-nitrophenol | 82% |

Nitrosation Reactions

TBN transfers nitroso groups to amines, thiols, and alcohols.

Key Findings:

- Secondary Amine Nitrosation :

Aryl and benzyl amines react with TBN under solvent-free conditions to form N-nitroso derivatives (Table 1) .

Example :

N-Methylaniline → N-Nitroso-N-methylaniline (87%, RT, 1h) .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylaniline | TBN (1.5 eq), 45°C, 1h | N-Nitroso derivative | 87% | |

| Morpholine | TBN (1.0 eq), RT, 2h | N-Nitrosomorpholine | 68% |

- Peptide Modification :

TBN nitrosates cysteine residues in peptides, forming S-nitrosothiols for redox studies .

Diazotization and Sandmeyer Reactions

TBN generates diazonium salts for subsequent halogenation or cyanation.

Key Findings:

- Aryl Diazonium Synthesis :

Anilines react with TBN in acetonitrile to form diazonium salts, which undergo Sandmeyer reactions with CuX₂ (X = Cl, Br) to yield aryl halides .

Example :

4-Bromoaniline → 4-Bromobenzenediazonium tetrafluoroborate → 1,4-Dibromobenzene (72% with CuBr₂) .

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoaniline | TBN, CuBr₂, ACN, 0°C | 1,4-Dibromobenzene | 72% |

Radical-Mediated Reactions

TBN acts as a NO- and tert-butoxy radical source for multifunctionalization.

Key Findings:

- Alkene Difunctionalization :

Aliphatic alkenes react with TBN under aerobic conditions to form nitro-nitrato derivatives (e.g., CH₂=CH₂ → CH₂(NO₂)-CH₂ONO₂) . - Isoxazoline Synthesis :

TBN enables [3+2] cycloaddition of alkenes and nitrite radicals to form Δ²-isoxazolines (Table 2) .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | TBN, O₂, 60°C, 12h | 5-Phenyl-Δ²-isoxazoline | 76% |

Mechanism :

- TBN → tert-butoxy + NO- radicals.

- NO- adds to alkene → Nitroso intermediate.

- Cyclization → Isoxazoline .

Oxidation Reactions

TBN oxidizes alcohols, amines, and sulfides under mild conditions.

Key Findings:

科学的研究の応用

Key Applications

-

Nitration Reactions

- TBN has been identified as a chemoselective nitrating agent, particularly for phenolic substrates. It preferentially produces mononitro derivatives while minimizing over-nitration, making it suitable for sensitive functional groups .

- Recent studies have highlighted its effectiveness in the nitration of alkanes, alkenes, alkynes, and aromatic compounds through various mechanisms .

- Nitrosylation

- Aerobic Oxidation

- Multifunctionalization

- Diazotization

Chemoselective Nitration of Phenols

A study demonstrated that TBN could selectively nitrate tyrosine residues on solid-phase peptides without affecting other functional groups. This method exhibited high efficiency and selectivity, yielding products suitable for further biochemical applications .

Synthesis of Nitro Compounds

Research has shown that TBN can facilitate the synthesis of various nitro compounds through C–H bond activation strategies. These compounds are essential intermediates in pharmaceuticals and agrochemicals, showcasing TBN's utility in producing complex nitrogen-containing frameworks .

Data Summary

作用機序

The mechanism by which tert-butyl nitrite exerts its effects involves its role as a source of nitrogen and oxygen. It participates in reactions through the formation of nitrosyl intermediates, which then undergo further transformations . For example, in the nitrosation of amides, this compound generates nitrosyl cations that react with the amide to form N-nitrosoamides .

類似化合物との比較

tert-Butyl nitrite is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Butyl nitrite: Another ester of nitrous acid, but with different alkyl groups.

Nitrosyl chloride: A nitrosating agent used in similar reactions but with different reactivity and conditions.

Nitrosonium salts: Such as nitrosonium tetrafluoroborate, which are used in nitrosation reactions but have different solubility and handling properties.

生物活性

Tert-butyl nitrite (TBN), a simple organic compound with the formula , is primarily known for its applications in organic synthesis, particularly as a nitrosating agent. Its biological activity has garnered attention in various fields, including pharmacology, toxicology, and environmental science. This article delves into the biological effects of TBN, highlighting its mechanisms of action, potential therapeutic applications, and associated risks.

TBN acts primarily through the release of nitric oxide (NO) upon hydrolysis, which can influence various biological processes. The biological activity of TBN is attributed to several mechanisms:

- Nitric Oxide Release : Upon exposure to water or biological fluids, TBN decomposes to release NO, a signaling molecule involved in vasodilation, neurotransmission, and immune response.

- Antioxidant Properties : TBN has been shown to exhibit antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that TBN derivatives can exert neuroprotective effects by modulating oxidative stress pathways in neuronal cells.

1. Antioxidant Activity

Research indicates that TBN and its derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells. For instance, a study demonstrated that TBN exhibited significant hydroxyl radical scavenging activity, contributing to its potential as an antioxidant agent in therapeutic applications .

2. Neuroprotective Effects

TBN has been evaluated for its neuroprotective properties. In vitro studies have shown that TBN can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of intracellular signaling pathways that regulate cell survival and death .

3. Antifungal Activity

Recent investigations have highlighted the antifungal properties of compounds synthesized using TBN as a reagent. For example, derivatives obtained through methylsulfoxidation reactions exhibited promising activity against various phytopathogenic fungi .

Case Study 1: Neuroprotection in Human Neuroblastoma Cells

A study assessed the neuroprotective effects of TBN-derived compounds on human neuroblastoma SH-SY5Y cells subjected to oxidative stress. Results showed that certain derivatives significantly reduced cell death and oxidative damage compared to control groups .

Case Study 2: Antifungal Efficacy

In another study focusing on the synthesis of methylsulfinyl derivatives using TBN, preliminary bioactivity evaluations indicated effective antifungal activity against selected strains of fungi. The results suggest that these compounds could serve as potential antifungal agents in agricultural applications .

Table 1: Biological Activities of this compound Derivatives

Risks and Toxicology

While TBN exhibits notable biological activities, it is essential to consider its safety profile. Exposure to high concentrations can lead to toxic effects, including respiratory irritation and potential carcinogenicity due to nitrosamine formation under certain conditions . Therefore, understanding the dose-response relationship is crucial for safe application.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of tert-butyl nitrite (TBN) that influence experimental design?

TBN has a boiling point of 61–63°C, density of 0.867 g/cm³, and a low flash point (-10°C), making it highly flammable . Its solubility in alcohol and limited water solubility (0.867 g/cm³) necessitate the use of organic solvents for homogeneous reaction conditions. These properties require strict temperature control, inert atmospheres (e.g., N₂ or Ar), and avoidance of open flames during handling .

Q. What safety precautions are essential when handling TBN in laboratory settings?

TBN is classified as a flammable liquid (H225) and toxic upon ingestion (H302) or inhalation (H332) . Key precautions include:

- Storage at 2–8°C in flame-proof refrigerators .

- Use of fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles).

- Avoidance of acidic conditions or heat sources that may decompose TBN into hazardous gases (e.g., NOₓ) .

Q. How is TBN typically employed as a reagent in organic synthesis?

TBN serves as a nitrosating or nitrating agent in reactions such as:

- Diazoization : Generation of diazonium salts for Sandmeyer reactions.

- Nitration of phenols : Chemoselective mononitration of phenolic substrates under mild conditions, avoiding over-nitration .

- Oxidation : Mediating C–H functionalization in alkanes or alcohols .

Advanced Research Questions

Q. What mechanistic pathways explain TBN's role in chemoselective nitration of phenolic compounds?

TBN reacts with phenols via an O-nitrosyl intermediate, which undergoes homolysis to generate nitroso radicals. These radicals are oxidized to nitro groups under aerobic conditions. The selectivity arises from TBN's preference for phenolic –OH groups over competing functionalities (e.g., amines or alkenes) . Reaction optimization involves controlling temperature (25–50°C) and stoichiometry to avoid byproducts .

Q. How can researchers address contradictions in reported reaction yields when using TBN for nitrosamine synthesis?

Discrepancies in yields often stem from:

- Impurity profiles : Commercial TBN may contain stabilizers; purification via distillation is recommended .

- Reaction medium : Aqueous acidic conditions favor nitrosamine formation, while polar aprotic solvents (e.g., DMF) enhance stability .

- Analytical validation : Use GC-MS or HPLC to quantify nitrosamine levels and confirm reproducibility .

Q. What methodologies are effective for characterizing TBN-derived reaction intermediates?

- Spectroscopy : FT-IR to detect nitroso (–NO) or diazo (–N₂⁺) intermediates.

- Chromatography : GC or HPLC for tracking reaction progress and isolating unstable intermediates .

- Computational modeling : DFT studies to predict intermediate stability and reaction pathways .

Q. How does TBN contribute to nitrosamine risk assessment in pharmaceutical research?

TBN reacts with secondary amines under acidic conditions to form nitrosamines, which are potential carcinogens. To mitigate risks:

- Conduct forced degradation studies using TBN to simulate nitrosamine formation in drug substances.

- Employ LC-MS/MS for trace-level detection (≤ 1 ppm) .

- Replace TBN with alternative nitrosating agents (e.g., NaNO₂) in processes involving amine-containing APIs .

Q. What strategies optimize TBN's stability in long-term storage for reproducible experiments?

- Inert storage : Use amber glass vials under nitrogen to prevent photolytic or oxidative decomposition.

- Stabilizers : Add 1–2% anhydrous MgSO₄ to absorb moisture.

- Regular QC checks : Monitor purity via ¹H NMR or refractive index (n²⁰/D = 1.367–1.37) .

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported reaction conditions for TBN-mediated C–H activation?

- Systematic screening : Vary parameters (solvent, catalyst loading, temperature) using design-of-experiments (DoE) approaches.

- Cross-validation : Compare results with analogous reactions using tert-amyl nitrite or isoamyl nitrite .

- Literature benchmarking : Prioritize protocols from peer-reviewed journals with detailed mechanistic insights (e.g., Li et al., 2018) .

Q. What analytical techniques are most reliable for detecting TBN decomposition products?

- Headspace GC-MS : Identify volatile byproducts (e.g., NO, tert-butanol).

- Raman spectroscopy : Monitor in situ decomposition during exothermic reactions.

- TGA/DSC : Assess thermal stability under controlled heating rates .

特性

IUPAC Name |

tert-butyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGXOCVLYRDXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202316 | |

| Record name | tert-Butyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-80-7 | |

| Record name | tert-Butyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4780H7U8LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。